2-Amino-3-prop-2-enylbenzonitrile
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Overview
Description
3-Allyl-2-aminobenzonitrile is an organic compound that belongs to the class of aromatic nitriles It features an amino group (-NH2) and an allyl group (-CH2CH=CH2) attached to a benzene ring, along with a nitrile group (-CN)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Allyl-2-aminobenzonitrile typically involves the following steps:
Starting Material: The synthesis begins with 2-aminobenzonitrile, which is commercially available or can be synthesized from benzaldehyde and hydroxylamine hydrochloride.
Industrial Production Methods
Industrial production methods for 3-Allyl-2-aminobenzonitrile may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Allyl-2-aminobenzonitrile undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed.
Major Products
Oxidation: Formation of 3-Allyl-2-aminobenzaldehyde or 3-Allyl-2-aminobenzoic acid.
Reduction: Formation of 3-Allyl-2-aminobenzylamine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-Allyl-2-aminobenzonitrile has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs due to its unique structural features.
Materials Science: Utilized in the synthesis of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Allyl-2-aminobenzonitrile involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in coordination chemistry with metal ions. These interactions can influence the compound’s biological activity and its potential use in drug development .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzonitrile: Lacks the allyl group, making it less versatile in certain synthetic applications.
3-Allylbenzonitrile: Lacks the amino group, reducing its potential for hydrogen bonding and biological activity.
3-Allyl-4-aminobenzonitrile: Similar structure but with the amino group in a different position, leading to different reactivity and properties.
Uniqueness
3-Allyl-2-aminobenzonitrile is unique due to the presence of both the allyl and amino groups, which provide a combination of reactivity and potential biological activity not found in the similar compounds listed above .
Properties
CAS No. |
114344-85-3 |
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Molecular Formula |
C10H10N2 |
Molecular Weight |
158.2 g/mol |
IUPAC Name |
2-amino-3-prop-2-enylbenzonitrile |
InChI |
InChI=1S/C10H10N2/c1-2-4-8-5-3-6-9(7-11)10(8)12/h2-3,5-6H,1,4,12H2 |
InChI Key |
XQSYKXPFKWTCNV-UHFFFAOYSA-N |
SMILES |
C=CCC1=C(C(=CC=C1)C#N)N |
Canonical SMILES |
C=CCC1=C(C(=CC=C1)C#N)N |
Synonyms |
Benzonitrile, 2-amino-3-(2-propenyl)- (9CI) |
Origin of Product |
United States |
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